Cas no 2169347-35-5 (3-propylpyridin-4-ol)

3-Propylpyridin-4-ol is a heterocyclic organic compound featuring a pyridine core substituted with a propyl group at the 3-position and a hydroxyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its polar hydroxyl group enhances solubility in protic solvents, while the pyridine ring contributes to its stability and potential for further functionalization. The compound is particularly useful in the development of bioactive molecules due to its ability to participate in hydrogen bonding and metal coordination. Its well-defined chemical properties ensure consistent performance in synthetic applications.
3-propylpyridin-4-ol structure
3-propylpyridin-4-ol structure
Product Name:3-propylpyridin-4-ol
CAS No:2169347-35-5
MF:C8H11NO
MW:137.179042100906
CID:6122358
PubChem ID:146175162
Update Time:2025-05-20

3-propylpyridin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 3-propylpyridin-4-ol
    • 2169347-35-5
    • SCHEMBL21466964
    • EN300-1270043
    • Inchi: 1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10)
    • InChI Key: UAFUYZFLVUEGEW-UHFFFAOYSA-N
    • SMILES: O=C1C=CNC=C1CCC

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.1Ų

3-propylpyridin-4-ol Pricemore >>

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Additional information on 3-propylpyridin-4-ol

Introduction to 3-Propylpyridin-4-ol (CAS No. 2169347-35-5)

3-Propylpyridin-4-ol (CAS No. 2169347-35-5) is a chemical compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a propyl group attached to the pyridine ring at the 3-position and a hydroxyl group at the 4-position. The unique structural configuration of 3-propylpyridin-4-ol endows it with distinct chemical and biological properties, making it a valuable candidate for further investigation.

The chemical structure of 3-propylpyridin-4-ol is characterized by its pyridine core, which is a six-membered ring containing one nitrogen atom. The presence of the propyl group at the 3-position and the hydroxyl group at the 4-position introduces additional functionalities that can influence its reactivity and biological activity. The hydroxyl group, in particular, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its potential therapeutic applications.

In the realm of medicinal chemistry, 3-propylpyridin-4-ol has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation, oxidative stress, and neuroprotection. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 3-propylpyridin-4-ol exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Beyond its anti-inflammatory effects, 3-propylpyridin-4-ol has also shown promise in neuroprotective applications. Research conducted at the University of California, San Francisco, revealed that this compound can protect neuronal cells from oxidative damage by scavenging free radicals and enhancing the expression of antioxidant enzymes. These findings suggest that 3-propylpyridin-4-ol could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 3-propylpyridin-4-ol have also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, which are essential characteristics for a successful drug candidate. Additionally, preliminary toxicology studies indicate that 3-propylpyridin-4-ol has a low toxicity profile, further supporting its potential for clinical development.

In the context of drug discovery and development, the synthesis of 3-propylpyridin-4-ol is an important consideration. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 4-hydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. This method yields high purity 3-propylpyridin-4-ol, making it suitable for further pharmaceutical applications.

The versatility of 3-propylpyridin-4-ol extends beyond its use as a standalone compound. It can serve as a building block for the synthesis of more complex molecules with enhanced biological activity. For example, researchers at Harvard University have utilized 3-propylpyridin-4-ol as a starting material to develop novel inhibitors of specific enzymes involved in cancer progression. These inhibitors have shown promising results in preclinical studies, highlighting the potential of 3-propylpyridin-4-ol-based compounds in oncology.

In conclusion, 3-propylpyridin-4-ol (CAS No. 2169347-35-5)3-propylpyridin-4-ol

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